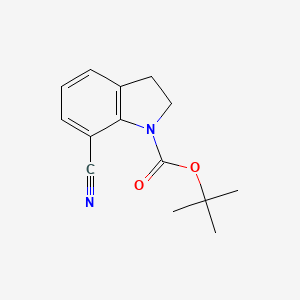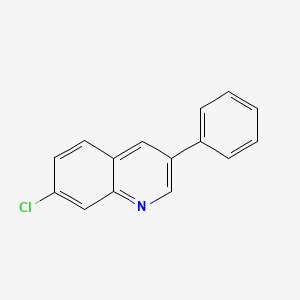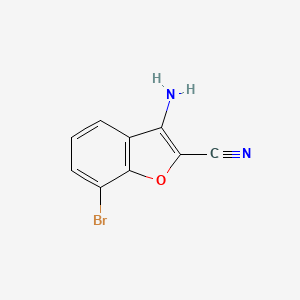
1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate is an organic compound that belongs to the class of nitriles and esters. This compound is characterized by the presence of a cyano group (–CN) and an acetate group (–COOCH3) attached to a dihydronaphthalene moiety. Such compounds are often of interest in organic synthesis and various industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate typically involves multi-step organic reactions. One possible route could be:
Formation of the dihydronaphthalene intermediate: This can be achieved through the hydrogenation of naphthalene.
Introduction of the cyano group: This step might involve the reaction of the dihydronaphthalene intermediate with a cyanating agent such as sodium cyanide (NaCN) under basic conditions.
Acetylation: The final step could involve the acetylation of the cyano-substituted dihydronaphthalene using acetic anhydride (CH3CO)2O in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions might convert the cyano group to an amine group (–NH2).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the naphthalene ring or the acetate group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The cyano group could participate in nucleophilic addition reactions, while the acetate group might undergo hydrolysis under physiological conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl benzoate
- 1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl propionate
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
[1-cyano-2-(3,4-dihydro-1H-naphthalen-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C15H15NO2/c1-11(17)18-15(10-16)9-12-6-7-13-4-2-3-5-14(13)8-12/h2-5,9,15H,6-8H2,1H3 |
Clé InChI |
BBKUGDYVMJIIPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C=C1CCC2=CC=CC=C2C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate](/img/structure/B11872556.png)

![N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine](/img/structure/B11872567.png)



![5-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11872606.png)
![tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B11872608.png)

![1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone](/img/structure/B11872612.png)


